molecular formula C8H5N3O3 B2884149 3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 2248298-80-6

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B2884149
CAS No.: 2248298-80-6
M. Wt: 191.146
InChI Key: UCHJQYNAEOEJHA-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,2-a]pyrazine core. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyrazine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: 3-Carboxyimidazo[1,2-a]pyrazine-6-carboxylic acid.

    Reduction: 3-Hydroxymethylimidazo[1,2-a]pyrazine-6-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the substituents introduced.

Scientific Research Applications

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key proteins involved in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to the presence of both imidazole and pyrazine rings, which can confer distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-10-7-2-9-6(8(13)14)3-11(5)7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHJQYNAEOEJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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